molecular formula C₁₈H₂₈N₄O₈ B042742 Pyridinoline CAS No. 63800-01-1

Pyridinoline

Cat. No. B042742
CAS RN: 63800-01-1
M. Wt: 428.4 g/mol
InChI Key: LCYXYLLJXMAEMT-SAXRGWBVSA-N
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Description

Pyridinoline, also known as Hydroxylysylpyridinoline, is a fluorescent cross-linking compound of collagen fibers . Crosslinks in collagen and elastin are derived from lysyl and hydroxylysyl residues, a process catalyzed by lysyl oxidase . It is reported to be present in collagen of bone and cartilage, but is absent in collagen of skin .


Synthesis Analysis

Pyridinoline is not present in newly synthesized collagen and is formed from aldimine cross-links during maturation of collagen fibers . It is derived from the degradation of bone collagen . The chemical structure, biosynthesis, and synthesis of free and glycosylated pyridinolines (Pyds), fluorescent collagen cross-links, with a pyridinium salt structure have been reviewed .


Molecular Structure Analysis

The molecular formula of Pyridinoline is C18H28N4O8 . The structure of Pyridinoline is related to an alpha-amino acid . The molecular weight is 428.4 g/mol .


Chemical Reactions Analysis

The crosslinking of the extracellular matrix (ECM) is one of the critical characteristics of liver cirrhosis, which contributes to the formation of scar tissue . The most widely reported mechanism for ECM crosslinking in liver fibrosis is mediated by lysyl oxidase (LOX), preliminarily via the formation of pyridinoline (PYD)-based crosslinks between collagen molecules .


Physical And Chemical Properties Analysis

Pyridinoline is an organooxygen compound and an organonitrogen compound . It is functionally related to an alpha-amino acid . Pyridinoline is a non-reducible crosslinker for collagen . This compound is fluorescent and is found in mature bone and cartilage collagens .

Mechanism of Action

Target of Action

Pyridinoline, also known as Hydroxylysylpyridinoline, is a fluorescent cross-linking compound of collagen fibers . It has been identified as an intrinsic ligand for the receptor for advanced glycation end-products (RAGE) . RAGE is a type-1 transmembrane receptor expressed in various types of cells, including macrophages, endothelial cells, and neuronal cells .

Mode of Action

Pyridinoline interacts with its primary target, RAGE, through a moiety known as 3-hydroxypyridinium (3-HP), which is essential for the interaction . This interaction elicits inflammatory responses and participates in the pathogenesis of diabetic complications .

Biochemical Pathways

Pyridinoline is formed from the degradation of bone collagen . It is a crosslink in collagen and elastin derived from lysyl and hydroxylysyl residues, a process catalyzed by lysyl oxidase .

Pharmacokinetics

It is known that pyridinoline and deoxypyridinoline are released into the blood during bone degradation and rapidly excreted in the urine .

Result of Action

The interaction of Pyridinoline with RAGE elicits toxicity to cells in a concentration-dependent manner . This effect can be attenuated in the presence of either the anti-RAGE antibody or the soluble form of RAGE .

Action Environment

The action of Pyridinoline is influenced by the environment in which it is present. It is abundant in the collagen of cartilages, bones, and tendons, contributing to the flexibility and strength of these tissues . It is absent in the collagen of the skin . The formation and action of Pyridinoline can be influenced by factors such as the presence of reducing sugars and their degradation products .

Future Directions

Tissue degradation molecules such as pyridinoline cross-linked carboxyterminal telopeptide of type I collagen (ICTP) that are specific to bone resorption are released into the GCF and can be used as biomarkers for periodontal disease . This suggests that Pyridinoline could have potential applications in the diagnosis and monitoring of diseases related to bone resorption.

properties

IUPAC Name

(2S,5R)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYXYLLJXMAEMT-SAXRGWBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C=[N+]1C[C@@H](CC[C@@H](C(=O)[O-])N)O)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyridinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pyridinoline

CAS RN

63800-01-1
Record name Pyridinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63800-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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